molecular formula C15H15N3O B5430388 1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol

1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol

Cat. No. B5430388
M. Wt: 253.30 g/mol
InChI Key: DNGXGLYHWNFBRA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a compound that has a molecular weight of 118.1359 . It’s a heterocyclic compound with a structure that can be viewed in 2D or 3D . It’s also been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) .


Synthesis Analysis

While specific synthesis information for “1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol” was not found, related 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activity . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, a related compound, is available in 2D or 3D formats . The IUPAC Standard InChI for this compound is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Mechanism of Action

While the mechanism of action for “1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol” is not known, related 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

Research is ongoing into the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, which could have potential applications in cancer therapy .

properties

IUPAC Name

1-[6-(1-methylpyrrolo[2,3-b]pyridin-4-yl)pyridin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(19)13-4-3-5-14(17-13)11-6-8-16-15-12(11)7-9-18(15)2/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGXGLYHWNFBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=C3C=CN(C3=NC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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